Famotidine-d4 (Major)
Description
Significance of Stable Isotope Labeling in Modern Pharmaceutical Research
Stable isotope labeling is a technique of paramount importance in pharmaceutical research, offering profound insights into the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comchemicalsknowledgehub.com By replacing certain atoms in a drug molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can track the fate of a drug within a biological system with high precision. musechem.commetsol.com This methodology is crucial for understanding a drug's pharmacokinetic and pharmacodynamic profiles. musechem.com
The use of stable isotope-labeled compounds, particularly deuterated standards, is especially critical in analytical techniques like mass spectrometry. clearsynth.comscioninstruments.com These labeled analogs serve as ideal internal standards for quantitative analysis because they are chemically almost identical to the analyte of interest but have a different mass-to-charge ratio. scioninstruments.comaptochem.com This allows for accurate quantification by correcting for variations during sample preparation and analysis, such as extraction efficiency and matrix effects, which can suppress or enhance the ionization of the target compound. clearsynth.comscioninstruments.comtexilajournal.com The co-elution of the deuterated standard with the unlabeled drug ensures that both are subjected to the same experimental conditions, leading to more robust and reliable data. aptochem.comtexilajournal.com This enhanced analytical precision is vital for drug development, from early discovery stages to clinical trials. adesisinc.com
Theoretical Basis of Deuterium Substitution in Pharmacological Investigations
The substitution of hydrogen with its stable isotope, deuterium, is a key strategy in pharmaceutical research known as deuteration. nih.gov This seemingly subtle change, the addition of a neutron, can have significant effects on the physicochemical properties and metabolic fate of a drug molecule. nih.gov The fundamental principle behind this is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. osti.govacs.org Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism by cytochrome P450 (CYP) enzymes, will proceed at a slower rate when deuterium is present at that position. acs.orgresearchgate.net
This slowing of metabolic processes can lead to several potentially advantageous changes in a drug's pharmacokinetic profile. nih.govresearchgate.net By strategically placing deuterium at metabolically vulnerable sites, or "soft spots," on a molecule, it is possible to:
Reduce the rate of metabolism: This can lead to a longer drug half-life and increased systemic exposure (AUC). nih.govresearchgate.net
Alter metabolic pathways: If a drug is metabolized through multiple competing pathways, blocking one pathway through deuteration can shift metabolism towards the others. osti.govacs.org This "metabolic switching" can sometimes lead to the formation of fewer toxic or inactive metabolites. osti.govnih.gov
Improve the safety and efficacy profile: By modifying the metabolism, deuteration can potentially lead to a more favorable safety and efficacy profile compared to the non-deuterated counterpart. nih.govnih.gov
The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, highlighting the therapeutic potential of this approach. nih.govnih.gov
Overview of Famotidine-d4 (Major) as a Deuterated Research Probe
Famotidine-d4 is a deuterated analog of famotidine (B1672045), a potent and specific histamine (B1213489) H2-receptor antagonist used to inhibit gastric acid secretion. pharmaffiliates.comcymitquimica.comhres.ca In Famotidine-d4, four hydrogen atoms on the propylene (B89431) chain have been replaced with deuterium. pharmaffiliates.comsynzeal.com
The primary application of Famotidine-d4 is as an internal standard in bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of famotidine in biological matrices such as plasma and urine. aptochem.comtexilajournal.comaquigenbio.com Its chemical and physical properties closely mimic those of famotidine, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. aptochem.com However, its higher molecular weight allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling precise and accurate measurement of famotidine concentrations in pharmacokinetic and other research studies. clearsynth.comscioninstruments.com
Beyond its use as an internal standard, the study of deuterated compounds like Famotidine-d4 can also provide insights into the metabolic pathways of the parent drug. While famotidine itself undergoes minimal first-pass metabolism, understanding the impact of deuteration on its disposition can contribute to the broader knowledge of drug metabolism and the application of the kinetic isotope effect. hres.ca Research has also explored the use of deuterated probes to study inhibitor binding sites and dynamics in proteins, a field where a compound like Famotidine-d4 could potentially be utilized. ox.ac.uk
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15N7O2S3 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i1D2,2D2 |
InChI Key |
XUFQPHANEAPEMJ-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=NS(=O)(=O)N)N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Incorporation Methodologies for Famotidine D4 Major
Strategic Considerations for Deuterium (B1214612) Labeling Site Selection in Famotidine (B1672045)
The selection of an appropriate site for isotopic labeling is the most critical step in designing a reliable internal standard. The primary goal is to introduce deuterium atoms at positions that are chemically and metabolically stable, ensuring that the label is not lost or exchanged during sample preparation, chromatographic separation, or in the biological matrix.
For Famotidine, the molecular structure presents several potential labeling sites, but not all are suitable.
Unsuitable Sites: The protons on the nitrogen atoms of the guanidine (B92328) and sulfamoyl groups (-NH2, -NH-) are highly labile. They are acidic enough to readily exchange with protons from the solvent (e.g., water, methanol) or biological fluids. Labeling these positions would result in a rapid loss of the deuterium, rendering the standard useless for quantitative purposes.
Optimal Labeling Site: The most strategic location for deuteration in Famotidine is the ethylthioethyl side chain, specifically the two methylene (B1212753) groups (-S-CH2-CH2-). The carbon-deuterium (C-D) bonds at these aliphatic positions are strong and non-acidic. Furthermore, this part of the molecule is not a primary site of metabolic oxidation. Placing the four deuterium atoms on these two carbons to create the -S-CD2-CD2- moiety results in Famotidine-d4.
This choice ensures that the mass difference of +4 Da relative to the unlabeled analyte is maintained throughout the analytical process, which is fundamental for accurate quantification.
Chemical Synthesis Pathways for Famotidine-d4 (Major)
The synthesis of Famotidine-d4 is not achieved by direct H/D exchange on the final Famotidine molecule, as this would be non-selective and inefficient. Instead, a multi-step, convergent synthesis is employed, which relies on the use of a deuterated precursor or building block.
The cornerstone of the Famotidine-d4 synthesis is the preparation and use of a deuterated synthon corresponding to the labeled side chain. The key starting material is typically Cysteamine-d4 hydrochloride (2-Aminoethanethiol-1,1,2,2-d4 hydrochloride).
The synthesis of this precursor itself involves multiple steps, often starting from commercially available deuterated materials like ethylene (B1197577) glycol-d4. A plausible route involves:
Conversion of ethylene glycol-d4 to a di-halogenated intermediate, such as 1,2-dibromoethane-d4.
Reaction of the deuterated dibromide with a protected thiol source, followed by amination to yield the target Cysteamine-d4.
Once the Cysteamine-d4 precursor is obtained, it serves as the nucleophilic component in the subsequent coupling reaction. It is reacted with an electrophilic intermediate containing the pre-formed guanidinothiazole core of the Famotidine molecule. A common strategy involves the reaction of Cysteamine-d4 with an activated thiazole (B1198619) derivative, such as 2-(guanidinothiazol-4-ylmethyl) chloride, to form the critical thioether linkage.
A representative final step is the reaction of the thiazole-amine intermediate with a sulfamoylating agent, such as sulfamide, under controlled conditions to form the terminal C(=N-SO2NH2)-NH2 group.
Purification is paramount to ensure both high chemical and isotopic purity.
Chromatography: Following the final reaction, the crude product is subjected to purification, most commonly via flash column chromatography on silica (B1680970) gel. This process effectively removes unreacted starting materials, reagents, and non-deuterated or partially deuterated side-products.
Recrystallization: For achieving the highest purity required for an analytical standard, a final recrystallization step is often employed. The purified compound is dissolved in a minimal amount of a hot solvent system (e.g., ethanol/water or isopropanol) and allowed to cool slowly, yielding a highly pure, crystalline Famotidine-d4 product.
Precursor Derivatization and Deuteration Reactions
Rigorous Characterization of Isotopic Enrichment and Purity
After synthesis and purification, the final product must be rigorously analyzed to confirm its identity, the precise location of the deuterium labels, and the level of isotopic enrichment.
NMR spectroscopy is a powerful tool for structural elucidation and isotopic verification.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Famotidine-d4, the signals corresponding to the protons of the two methylene groups in the ethylthioethyl chain (typically appearing as complex multiplets between δ 2.7 and 3.0 ppm) will be absent or dramatically reduced to baseline noise. The integration of the remaining proton signals (e.g., the thiazole ring proton, the methylene bridge proton) must correspond to the theoretical values for the deuterated structure.
²H NMR (Deuterium NMR): A ²H NMR spectrum provides direct evidence of the deuterium's location. It will show distinct signals in the region where the proton signals disappeared (δ 2.7-3.0 ppm), confirming that deuteration occurred exclusively at the desired positions.
Interactive Table 1: Comparative ¹H NMR Data for Famotidine and Famotidine-d4
| Protons | Famotidine (Unlabeled) | Famotidine-d4 (Major) | Comments |
| -S-CH₂-CH₂-N- | Multiplet, ~δ 2.7-3.0 ppm (4H) | Signal Absent | Protons replaced by deuterium. |
| -S-CH₂-(Thiazole) | Singlet, ~δ 3.7 ppm (2H) | Singlet, ~δ 3.7 ppm (2H) | Signal remains unchanged. |
| Thiazole-H | Singlet, ~δ 6.8 ppm (1H) | Singlet, ~δ 6.8 ppm (1H) | Signal remains unchanged. |
| -NH₂, -NH- | Broad signals (5H) | Broad signals (5H) | Exchangeable protons remain. |
HRMS is the definitive technique for confirming the elemental composition and assessing isotopic purity. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places).
By comparing the measured mass of the synthesized Famotidine-d4 with its theoretical exact mass, its elemental formula (C₈H₁₁D₄N₇O₂S₃) can be confirmed. More importantly, HRMS can resolve the mass difference between molecules containing different numbers of deuterium atoms (d0, d1, d2, d3, d4). This allows for the precise calculation of isotopic enrichment. For use as an internal standard, the isotopic purity of the d4 species should be exceptionally high, typically >98%, with minimal contribution from lesser-deuterated species.
Interactive Table 2: HRMS Data and Isotopic Purity Assessment
| Species | Formula | Theoretical Exact Mass [M+H]⁺ | Hypothetical Measured Abundance |
| Famotidine (d0) | C₈H₁₆N₇O₂S₃⁺ | 338.0573 | < 0.1% |
| Famotidine-d1 | C₈H₁₅DN₇O₂S₃⁺ | 339.0636 | < 0.1% |
| Famotidine-d2 | C₈H₁₄D₂N₇O₂S₃⁺ | 340.0699 | < 0.5% |
| Famotidine-d3 | C₈H₁₃D₃N₇O₂S₃⁺ | 341.0762 | < 1.0% |
| Famotidine-d4 (Major) | C₈H₁₂D₄N₇O₂S₃⁺ | 342.0824 | > 98.5% |
This rigorous analytical characterization ensures that Famotidine-d4 (Major) is a well-defined, high-purity chemical entity suitable for its intended application in demanding quantitative analytical methods.
Chromatographic Purity Determination (e.g., High-Performance Liquid Chromatography, HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity of Famotidine-d4 (Major). It separates the main compound from any potential impurities, allowing for accurate quantification of its purity.
A variety of HPLC methods have been developed for the analysis of famotidine and its related substances, which can be adapted for Famotidine-d4. These methods typically employ a reversed-phase column, a UV detector, and a mobile phase consisting of a buffer and an organic modifier.
One established HPLC method for the simultaneous determination of famotidine and other H2-receptor antagonists uses an Inertsil ODS-2 column (15 cm x 4.6 mm ID, 5 µm). nih.gov The mobile phase is a mixture of 0.04 M aqueous sodium dihydrogen phosphate (B84403), acetonitrile (B52724), methanol (B129727), and triethylamine (B128534) (TEA) in a specific proportion (345/20/35/0.7 v/v/v/v), with a flow rate of 1 ml/min. nih.gov Detection is typically set at 230 nm. nih.gov
For the analysis of famotidine and its potential impurities, a reversed-phase HPLC method has been developed using a Supelcosil LC18 column. researchgate.net This method utilizes an isocratic mobile phase of acetonitrile and 0.1 M dihydrogen phosphate buffer (containing 0.2% triethylamine, pH 3.0) in a 13:87 (v/v) ratio. researchgate.net The flow rate is maintained at 1 mL min−1, and the detection wavelength is 265 nm. researchgate.net This method has shown linearity for famotidine in the concentration range of 1 to 80 μg mL−1. researchgate.net
Another method for the simultaneous estimation of famotidine, paracetamol, and ibuprofen (B1674241) employs a Nucleosil C-18 column (15cm, 4.6 mm I.D × 250 mm) with a mobile phase of methanol and water (with 0.05% o-phosphoric acid) in an 83:17 v/v ratio. rjptonline.org The flow rate is 0.7 ml/min, and the detection wavelength is 270 nm. rjptonline.org
A rapid and sensitive LC-MS/MS method for the simultaneous determination of famotidine and metoprolol (B1676517) in rat plasma uses an Agilent Gemini-NX C18 column with a gradient elution of methanol and water containing 0.1% formic acid at a flow rate of 0.4 mL/min. nih.gov In this method, Famotidine-d4 is used as an internal standard, and the monitored transition is m/z 342.1 → 190. nih.gov
The purity of Famotidine-d4 is a critical parameter, with suppliers often specifying a purity of greater than 95% as determined by HPLC.
Table 1: HPLC Methods for Famotidine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (LC-MS/MS) |
| Column | Inertsil ODS-2 (15 cm x 4.6 mm, 5 µm) nih.gov | Supelcosil LC18 researchgate.net | Nucleosil C-18 (15cm, 4.6 mm I.D × 250 mm) rjptonline.org | Agilent Gemini-NX C18 nih.gov |
| Mobile Phase | 0.04 M NaH2PO4(aq)/ACN/MeOH/TEA (345/20/35/0.7) nih.gov | ACN/0.1 M H2PO4 buffer (pH 3.0, 0.2% TEA) (13:87) researchgate.net | MeOH/H2O (0.05% o-phosphoric acid) (83:17) rjptonline.org | Gradient of MeOH and H2O (0.1% formic acid) nih.gov |
| Flow Rate | 1.0 ml/min nih.gov | 1.0 mL min−1 researchgate.net | 0.7 ml/min rjptonline.org | 0.4 mL/min nih.gov |
| Detection | UV at 230 nm nih.gov | UV at 265 nm researchgate.net | UV at 270 nm rjptonline.org | MS/MS (m/z 342.1 → 190 for Famotidine-d4) nih.gov |
| Internal Standard | Procaine HCl nih.gov | Not specified | Not specified | Famotidine-d4 nih.gov |
Advanced Analytical Methodologies for Famotidine D4 Major Quantification and Detection
Chromatographic Separation Techniques in Bioanalytical Research
Chromatographic separation is a fundamental step in bioanalytical methods, ensuring that the analyte of interest, Famotidine-d4, is separated from endogenous components of the biological matrix and other related substances.
The development of a robust Liquid Chromatography (LC) method is paramount for the accurate analysis of deuterated analogs like Famotidine-d4. These methods are essential for separating the analyte from its non-deuterated counterpart and other potential interferences in complex biological samples. Famotidine-d4 is frequently used as an internal standard in LC-MS/MS methods developed for the quantification of famotidine (B1672045) in plasma. nih.gov A common approach involves a simple protein precipitation step for sample preparation, often using methanol (B129727), followed by LC-MS/MS analysis. nih.govresearchgate.net
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique. ijrps.com The goal is to achieve good retention and separation. For instance, some methods have reported short retention times for famotidine, which can be addressed by optimizing the mobile phase composition and pH to enhance retention and improve separation from interfering peaks. nih.gov The development of these methods must be validated according to established guidelines to ensure reliability for their intended application, such as pharmacokinetic studies. ijpsr.com
The choice of stationary and mobile phases is critical for achieving optimal chromatographic separation of Famotidine-d4.
Stationary Phase: C18 columns are frequently employed as the stationary phase in the analysis of famotidine and its deuterated analogs. nih.govijpsr.com Specific examples include the Agilent Gemini-NX C18 column and the Enable 18H C18 column (5µ, 250×4.6mm). nih.govijpsr.com Other stationary phases that have been successfully used for famotidine analysis include Venusil XBP Phenyl columns (100 mm×2.1 mm, 5 μm), Phenomenex Synergi™ Hydro-RP™ columns (150 × 4.6 mm, 4 μm), and silica (B1680970) columns for reversed-phase chromatography. nih.govfudan.edu.cnnih.gov The selection of the stationary phase depends on the desired selectivity and retention characteristics for famotidine and its internal standard.
Mobile Phase: The mobile phase composition is tailored to achieve efficient elution and separation. A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier. For example, a mixture of methanol and water containing 0.1% formic acid has been used in a gradient elution process. nih.gov Another method utilizes an isocratic mobile phase of 0.1% aqueous formic acid and methanol (60:40 v/v). fudan.edu.cn The pH of the mobile phase can also be adjusted to optimize retention; for instance, a mobile phase of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) aqueous solution adjusted to pH 8.3 has been reported. nih.gov The use of additives like trifluoroacetic acid in the mobile phase has also been explored in normal-phase liquid chromatography methods. researchgate.net
Table 1: Examples of Stationary and Mobile Phases for Famotidine Analysis
| Stationary Phase | Mobile Phase | Reference |
|---|---|---|
| Agilent Gemini-NX C18 | Methanol and water with 0.1% formic acid (gradient) | nih.gov |
| Enable 18H C18 (5µ, 250×4.6mm) | Phosphate (B84403) buffer (pH 6.8) and methanol (50:50 v/v) (isocratic) | ijpsr.com |
| Venusil XBP Phenyl (100 mm×2.1 mm, 5 μm) | 0.1% aqueous formic acid and methanol (60:40 v/v) | researchgate.netfudan.edu.cn |
| Phenomenex Synergi™ Hydro-RP™ (150 × 4.6 mm, 4 μm) | Acetonitrile and 10 mM ammonium acetate (pH 8.3) (gradient) | nih.gov |
| BDS Hypersil silica | Acetonitrile-water containing trifluoroacetic acid | researchgate.net |
| Waters X-Bridge C18 (150*4.6mm), 3.5µm | pH-6.0 Acetate buffer and an organic mixture (30:70) | ijrps.com |
Liquid Chromatography (LC) Method Development for Deuterated Analogs
Mass Spectrometric (MS) Detection and Quantification Strategies
Mass spectrometry provides the high sensitivity and specificity required for the detection and quantification of Famotidine-d4, especially at the low concentrations typically found in biological samples.
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are tandem mass spectrometry techniques that offer high selectivity and sensitivity for quantitative analysis. nih.gov In these methods, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process significantly reduces background noise and enhances the signal-to-noise ratio.
For Famotidine-d4, the monitored transition is typically m/z 342.1 → 190. nih.govresearchgate.net This corresponds to the fragmentation of the deuterated precursor ion to a specific product ion. For comparison, the transition for non-deuterated famotidine is m/z 338.1 → 189.1. nih.govresearchgate.net The use of MRM allows for the simultaneous monitoring of transitions for both the analyte (famotidine) and the internal standard (Famotidine-d4), which is crucial for accurate quantification. nih.govresearchgate.net The optimization of MRM transitions and other mass spectrometer parameters is a critical step in method development to achieve the best possible sensitivity. researchgate.netnih.gov
Table 2: MRM Transitions for Famotidine and Famotidine-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Famotidine | 338.1 | 189.1 | nih.govresearchgate.net |
| Famotidine-d4 | 342.1 | 190 | nih.govresearchgate.net |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources used in LC-MS for the analysis of pharmaceutical compounds, including deuterated analogs.
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like famotidine. uio.no It typically produces protonated molecules [M+H]+ in the positive ion mode. uio.no ESI has been successfully used in the positive ionization mode for the analysis of famotidine and Famotidine-d4. nih.govnih.govresearchgate.net In some cases, negative ion ESI has also been explored, showing the formation of [M-H]- ions for famotidine. researchgate.net The efficiency of ESI can be influenced by the mobile phase composition, and additives like formic acid are often used to promote ionization. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique that is suitable for a range of compounds, including less polar and more volatile analytes. uio.no It can be a valuable alternative or complementary technique to ESI. For deuterated compounds, APCI has been utilized in hydrogen-deuterium exchange mass spectrometry (HDX MS) studies to help in structural elucidation. nih.govresearchgate.net While ESI is more commonly reported for famotidine analysis, APCI can be particularly useful for certain applications, such as the analysis of hydrophobic compounds that may not ionize efficiently with ESI. chromatographyonline.com
The validation of a bioanalytical method involves establishing key quantitative parameters to ensure its reliability and accuracy.
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For famotidine assays using Famotidine-d4 as an internal standard, excellent linearity is consistently reported. For instance, a linear range of 1-200 ng/mL for famotidine has been established in rat plasma. nih.gov Other studies have reported linear ranges of 2.5-250.0 ng/mL and 0.5-500 ng/mL in human plasma. fudan.edu.cnresearchgate.net The correlation coefficient (r or r²) is typically expected to be ≥ 0.99. ijrps.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scispace.com For famotidine assays, the LOQ is a critical parameter, especially for pharmacokinetic studies where low concentrations in plasma need to be measured. A lower limit of quantitation of 1 ng/mL for famotidine has been achieved in rat plasma. nih.gov Other reported LOQs for famotidine in plasma are 0.5 ng/mL and 2.5 ng/mL. researchgate.netresearchgate.net These low detection and quantification limits highlight the sensitivity of the LC-MS/MS methods developed for famotidine analysis.
Table 3: Quantitative Parameters for Famotidine Assays
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Linearity Range | 1-200 ng/mL | Rat Plasma | nih.govresearchgate.netresearchgate.net |
| Linearity Range | 2.5-250.0 ng/mL | Human Plasma | researchgate.netfudan.edu.cn |
| Linearity Range | 0.5-500 ng/mL | Human Plasma | researchgate.net |
| Linearity Range | 0.631-252 ng/mL | Human Plasma | nih.gov |
| LOQ | 1 ng/mL | Rat Plasma | nih.gov |
| LOQ | 0.5 ng/mL | Human Plasma | researchgate.net |
| LOQ | 2.5 ng/mL | Human Plasma | researchgate.netfudan.edu.cn |
| LOD | 0.2 ng/mL | Human Plasma | researchgate.net |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques for Deuterated Compounds
Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications for Famotidine-d4
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, in this case, Famotidine-d4, to a sample containing the native analyte, famotidine. osti.gov This isotopically labeled standard, often referred to as a "spike," is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes (deuterium in this instance). osti.govptb.de
Once the Famotidine-d4 is added and thoroughly mixed with the sample, it undergoes the exact same sample preparation, extraction, and analysis procedures as the unlabeled famotidine. ptb.de Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. ptb.detubitak.gov.tr The final measurement is the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard. osti.gov Because the amount of the added internal standard is known, this ratio allows for the precise calculation of the original concentration of the native analyte, effectively compensating for variations in sample recovery and matrix effects. ptb.denih.gov
The application of IDMS utilizing Famotidine-d4 is particularly prevalent in pharmacokinetic and bioequivalence studies where the accurate determination of famotidine concentrations in biological fluids like plasma and urine is essential. nih.govpharmacompass.comijpsr.com For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed to quantify famotidine and metoprolol (B1676517) in rat plasma, Famotidine-d4 (D4-FAM) was used as the internal standard. nih.govresearchgate.net The method monitored the mass-to-charge (m/z) transitions of 338.1 → 189.1 for famotidine and 342.1 → 190 for Famotidine-d4, demonstrating the distinct mass difference that is central to the IDMS technique. nih.govresearchgate.net
Method Validation Frameworks for Bioanalytical Assays Utilizing Famotidine-d4
The validation of bioanalytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of the quantitative data. pmda.go.jp Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for bioanalytical method validation. nih.gov When Famotidine-d4 is used as an internal standard, the validation framework encompasses several key parameters to demonstrate the method's performance. pharmacompass.compmda.go.jp
Specificity and Selectivity Considerations in Complex Biological Matrices (non-human)
Specificity and selectivity are paramount in bioanalytical assays to ensure that the detected signal corresponds solely to the analyte of interest, free from interference from endogenous matrix components or other co-administered substances. nih.gov In the context of non-human biological matrices, such as rat plasma, the validation process involves analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention time and mass transition of both famotidine and Famotidine-d4. nih.govresearchgate.net
To assess selectivity, blank oral fluid, for example, might be spiked with high concentrations of potentially interfering compounds. The method is considered selective if no interfering peaks are detected that meet the identification criteria for the analyte or the internal standard. In a study quantifying famotidine and metoprolol in rat plasma, the use of LC-MS/MS with specific mass transitions for famotidine and Famotidine-d4 provided high selectivity, ensuring that the measurements were not confounded by the complex plasma matrix. nih.govresearchgate.net
Accuracy and Precision Assessment in Research Settings
Accuracy and precision are fundamental to the validation of any quantitative analytical method. pmda.go.jpnih.gov Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. nih.gov In research settings, these parameters are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) prepared in the same biological matrix as the study samples. ijpsr.comnih.gov
The assessment is conducted both within a single analytical run (intra-day) and across multiple runs on different days (inter-day). nih.gov For a method to be considered accurate, the mean concentration should generally be within ±15% of the nominal value (and ±20% for the lower limit of quantitation, LLOQ). pmda.go.jp Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should typically not exceed 15% (20% for LLOQ). pmda.go.jp
A study validating an RP-HPLC method for famotidine in rat plasma reported precision and accuracy (%CV) across four validation runs to be less than 15, demonstrating the method's reliability. ijpsr.com Similarly, another LC-MS/MS method for famotidine showed intra-day accuracy ranging from 94.6% to 106.1% with precision better than 8.8%, and inter-day accuracy between 95.5% and 107.0% with precision under 9.3%. nih.gov
Table 1: Representative Accuracy and Precision Data for Famotidine Quantification
| QC Level | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
| Low | 98.2 | 5.4 | 102.1 | 6.8 |
| Medium | 101.5 | 3.1 | 99.8 | 4.5 |
| High | 99.7 | 2.5 | 100.5 | 3.9 |
This table presents illustrative data based on typical validation results and does not represent a specific study.
Matrix Effects and Strategies for Compensation using Labeled Internal Standards
Matrix effects are a significant challenge in bioanalytical mass spectrometry, arising from components in the biological sample that co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification. nih.govpmda.go.jp These effects can vary between different sources of the same matrix, making them a critical parameter to evaluate during method validation.
The use of a stable isotope-labeled internal standard, such as Famotidine-d4, is the most effective strategy to compensate for matrix effects. nih.govchromatographyonline.com Because Famotidine-d4 has nearly identical physicochemical properties and chromatographic behavior to famotidine, it experiences the same ionization suppression or enhancement. nih.gov By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized.
The assessment of matrix effects typically involves comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. nih.gov While stable isotope-labeled internal standards significantly mitigate matrix effects, some studies note that for highly accurate quantification, especially in GC-MS, matrix-matched calibration standards may still be necessary. researchgate.net However, for most LC-MS/MS applications in bioanalysis, the use of a co-eluting stable isotope-labeled internal standard like Famotidine-d4 is considered the gold standard for compensating for matrix effects and ensuring the accuracy and robustness of the assay. nih.govchromatographyonline.com One study reported a matrix effect of less than 17% for famotidine in human urine and plasma when using a labeled internal standard, which is considered acceptable. nih.gov
Pharmacokinetic and Metabolic Research Applications of Famotidine D4 Major in Preclinical Models
Application in In Vitro Metabolic Stability and Pathway Elucidation Studies
In vitro models are fundamental to predicting a drug's metabolic fate in vivo. Famotidine-d4 is employed in these systems to investigate its metabolic stability and to identify the pathways through which it is transformed.
Liver microsomes and hepatocytes are the gold-standard in vitro systems for assessing drug metabolism. if-pan.krakow.pl Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I metabolic reactions. if-pan.krakow.plnih.gov Hepatocytes, or liver cells, provide a more complete metabolic picture as they contain both phase I and phase II enzymes, as well as necessary cofactors and transporters. if-pan.krakow.pl
In a typical experiment, Famotidine-d4 is incubated with liver microsomes or cultured hepatocytes from preclinical species (e.g., rat, mouse) or humans. nih.gov The reaction is initiated by adding a cofactor like NADPH for microsomal studies. nih.gov Samples are collected at various time points and analyzed to measure the rate of disappearance of the parent compound, Famotidine-d4. thermofisher.com This rate is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which indicate the compound's susceptibility to metabolism. if-pan.krakow.pl Cryopreserved plated hepatocytes are particularly useful for low-turnover compounds as they allow for longer incubation times compared to suspension cultures. thermofisher.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used to identify and quantify Famotidine-d4 and its metabolites. nih.gov The deuterium (B1214612) atoms in Famotidine-d4 give it a higher mass than unlabeled famotidine (B1672045), allowing the two to be distinguished by the mass spectrometer. researchgate.net This is particularly useful when Famotidine-d4 is used as an internal standard for the quantification of famotidine in biological samples. nih.govresearchgate.net
In these analyses, the mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) transitions. For the parent compound, this involves the transition from the precursor ion (the ionized molecule) to a specific product ion (a fragment of the original molecule). The only metabolite of famotidine identified in humans is the S-oxide. drugbank.com During metabolic studies, researchers would search for the corresponding deuterated S-oxide metabolite, which would have a mass increased by the number of deuterium atoms.
A rapid and sensitive LC-MS/MS method developed for the simultaneous determination of famotidine and metoprolol (B1676517) in rat plasma utilized Famotidine-d4 as the internal standard. nih.govresearchgate.net The specific transitions monitored provide a clear example of how the labeled compound is detected.
Table 1: LC-MS/MS Monitored Transitions for Famotidine and Famotidine-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
|---|---|---|---|
| Famotidine | 338.1 | 189.1 | nih.govresearchgate.net |
| Famotidine-d4 | 342.1 | 190.0 | nih.govresearchgate.net |
This interactive table details the specific mass-to-charge ratio (m/z) transitions used in LC-MS/MS analysis to detect and quantify Famotidine and its deuterated analogue, Famotidine-d4.
The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, replacing hydrogen with deuterium can slow the reaction down. researchgate.net
This effect is particularly relevant for metabolism mediated by cytochrome P450 enzymes, which frequently involves the oxidative cleavage of a C-H bond. researchgate.netresearchgate.net While famotidine undergoes minimal metabolism, primarily by the CYP450 system (specifically CYP1A2), the potential for a KIE exists. nih.govcore.ac.uk By comparing the metabolic rates of Famotidine-d4 and unlabeled famotidine in microsomal or hepatocyte systems, researchers can determine if C-H bond cleavage is a rate-determining step in its limited metabolism. A slower rate of metabolism for Famotidine-d4 would indicate a significant KIE and provide valuable insight into the metabolic mechanism. researchgate.net
Identification of Deuterated and Non-Deuterated Metabolites (e.g., using LC-MS/MS)
Application in In Vivo Animal Pharmacokinetic Research Models
In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted by a living organism. Famotidine-d4 is a valuable tool in these preclinical investigations.
ADME studies characterize the journey of a drug through the body. In rodent models, such as rats, studies with unlabeled famotidine have established its fundamental pharmacokinetic profile. After oral administration in rats, famotidine is absorbed, with the highest concentrations of the drug found in the gastrointestinal tract, kidneys, and liver. hres.cahres.ca The drug is distributed in the body with plasma protein binding observed to be between 21% and 27% in rats. fda.gov A significant portion of famotidine is excreted unchanged in the urine. drugbank.comnih.gov
Famotidine-d4 is used in such studies, often as an internal standard, to ensure accurate quantification of the unlabeled drug in various biological samples like rat plasma. nih.govresearchgate.net Its predictable behavior, which closely mimics that of unlabeled famotidine, makes it ideal for correcting any variability during sample processing and analysis. researchgate.net
Table 2: Selected Pharmacokinetic Parameters of Famotidine in Rodent Models
| Parameter | Value (Rat) | Species | Source |
|---|---|---|---|
| Oral Absorption | 28% | Rat | hres.cahres.ca |
| Plasma Protein Binding | ~21% - 27% | Rat | fda.gov |
| Oral LD₅₀ | 4049 mg/kg | Rat | drugbank.com |
| Intravenous LD₅₀ | 204 mg/kg | Rat | drugbank.com |
| Highest Distribution | GI Tract, Kidneys, Liver | Rat | hres.cahres.ca |
This interactive table presents key pharmacokinetic data for famotidine derived from studies in rat models, outlining its absorption, distribution, and toxicity profile.
Direct comparative pharmacokinetic studies of Famotidine-d4 versus unlabeled famotidine in animal systems are designed to assess the in vivo consequences of the kinetic isotope effect. By co-administering both compounds to an animal model, researchers can precisely measure any differences in their plasma concentration profiles over time.
Investigations of Drug-Drug Interactions in Animal Models Using Labeled Famotidine
The use of deuterated standards like Famotidine-d4 is fundamental in preclinical animal studies designed to evaluate potential drug-drug interactions (DDIs). These studies assess how co-administration of other drugs affects the absorption, distribution, metabolism, and excretion (ADME) of famotidine. In a notable preclinical study using a rat model, a sensitive LC-MS/MS method was developed to simultaneously measure famotidine and the beta-blocker metoprolol in plasma. nih.gov This research was the first to investigate the pharmacokinetic interaction between these two specific drugs. nih.gov
In this type of study, Famotidine-d4 is used as an internal standard to ensure the accuracy of the quantification of famotidine in the presence of a co-administered drug. nih.gov By comparing the pharmacokinetic profile of famotidine when administered alone versus when given with a second compound, researchers can identify and quantify any significant interactions. For instance, studies in animal models and humans have generally shown that famotidine does not significantly interfere with the cytochrome P450 enzyme system, which is responsible for metabolizing many common drugs like warfarin, diazepam, and theophylline. hres.cafda.gov However, specific transporter-mediated interactions can still occur. The precise data generated using labeled standards in animal models is crucial for predicting the clinical safety and efficacy of drug combinations. nih.gov
Table 1: Example Pharmacokinetic Parameters from a Hypothetical DDI Study in Rats
| Pharmacokinetic Parameter | Famotidine Alone | Famotidine with Co-administered Drug X | % Change |
| Cmax (ng/mL) | 150 | 180 | +20% |
| AUC (ng·h/mL) | 750 | 975 | +30% |
| Tmax (h) | 2.0 | 2.0 | 0% |
| T½ (h) | 3.0 | 3.5 | +16.7% |
| This table is illustrative, based on typical parameters measured in pharmacokinetic DDI studies. Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; Tmax: Time to reach maximum concentration; T½: Elimination half-life. |
Elucidation of Biochemical Pathways and Transporter Interactions in Research Systems
Understanding the specific biochemical pathways and transporter proteins that handle a drug within the body is a core objective of modern pharmaceutical research. Famotidine-d4 is instrumental in the analytical methods that underpin these investigations, enabling precise measurements of famotidine concentrations in various in vitro and in vivo systems.
Study of Enzyme Involvement in Famotidine Biotransformation
Famotidine undergoes limited metabolism in the body. nih.govdrugbank.com Approximately 30-35% of a dose is cleared via metabolic routes, while the majority is excreted unchanged in the urine. hres.ca The primary metabolic process occurs in the liver, leading to the formation of a single identified metabolite: the inactive S-oxide. hres.cadrugbank.commedicines.org.ukmedicines.org.uk
Research indicates that famotidine does not significantly interact with the cytochrome P450 (CYP450) drug-metabolizing enzyme system. medicines.org.ukmedicines.org.uk This is a key finding, as the CYP450 system is a major pathway for the metabolism of many drugs, and inhibition or induction of these enzymes is a common cause of DDIs. While one analysis suggests famotidine is a mild inhibitor of the CYP1A2 enzyme, the general consensus from multiple studies is that it has minimal inhibitory effects on the metabolism of most other drugs, distinguishing it from an earlier H2-receptor antagonist, cimetidine. nih.govnih.govhres.ca
Table 2: Famotidine Metabolism and Enzyme Interactions
| Feature | Description | Reference |
| Primary Metabolite | Famotidine S-oxide (inactive) | drugbank.com |
| Metabolic Pathway | Hepatic (Liver) | medicines.org.ukmedicines.org.uk |
| CYP450 Interaction | Minimal to no significant interaction with the CYP450 system. | hres.camedicines.org.ukmedicines.org.uknih.gov |
| Specific Enzyme Note | Considered a mild inhibitor of CYP1A2. | nih.gov |
Research on Transporter-Mediated Disposition in Preclinical Models (e.g., MATE1 inhibition)
Recent research has highlighted the importance of membrane transporters in drug disposition, and famotidine has emerged as a valuable tool in studying these pathways. Specifically, famotidine has been identified as a potent and selective inhibitor of the human Multidrug and Toxin Extrusion Transporter 1 (MATE1). nih.govescholarship.org MATE1 is a crucial transporter located in the kidney and liver, where it helps excrete cationic drugs and endogenous compounds from the body. nih.gov
In preclinical research, famotidine's ability to selectively inhibit MATE1 is used to probe the transporter's function and its role in DDIs. escholarship.org For example, studies have shown that famotidine can significantly alter the pharmacokinetics of metformin, a widely used diabetes drug that is a substrate of MATE1. researchgate.netresearchgate.net In vitro studies have determined that famotidine inhibits MATE1 with a 50% inhibitory concentration (IC50) of 0.25 μM. escholarship.orgresearchgate.net Further analysis indicates that famotidine is highly selective, being over 200 times more potent at inhibiting MATE1 than another important drug transporter, OCT2. escholarship.org This selectivity makes famotidine a valuable research compound for isolating the effects of MATE1 inhibition in preclinical systems.
Table 3: Famotidine Interaction with Key Drug Transporters
| Transporter | Role | Famotidine Interaction | IC50 Value | Reference |
| MATE1 | Renal and hepatic excretion of cationic drugs | Selective Inhibitor | 0.25 μM | escholarship.orgresearchgate.net |
| OCT2 | Renal uptake of cationic drugs | Minimal Inhibition | >50 μM | escholarship.org |
| MATE2-K | Renal excretion of cationic drugs | Minimal Inhibition | - | escholarship.org |
| IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. |
Famotidine D4 Major As a Stable Isotope Labeled Internal Standard in Bioanalytical Science
Fundamental Role of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis
Quantitative bioanalysis by techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations that can compromise the accuracy and precision of results. wuxiapptec.com These variations can arise from multiple stages of the analytical process, including sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.comscioninstruments.com SIL-IS are compounds where one or more atoms have been replaced with their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comcrimsonpublishers.com
Methodological Considerations for Effective Utilization of Famotidine-d4 as an Internal Standard
The successful implementation of Famotidine-d4 as an internal standard hinges on several key methodological considerations that ensure the robustness and validity of the bioanalytical assay.
Selection Criteria for Stable Isotope Labeled Internal Standards
The selection of an appropriate SIL-IS is a critical step in method development. Several factors must be carefully evaluated to ensure its suitability:
Isotopic Purity and Stability: The SIL-IS should have high isotopic purity, meaning it contains a minimal amount of the unlabeled analyte. lgcstandards.com The presence of the unlabeled species can interfere with the quantification of the analyte, especially at the lower limit of quantification (LLOQ). Furthermore, the isotopic labels must be stable and not undergo exchange with protons from the solvent or biological matrix. acanthusresearch.com For deuterated standards like Famotidine-d4, the deuterium atoms should be placed on non-exchangeable positions within the molecule. acanthusresearch.com
Mass Difference: An adequate mass difference between the analyte and the SIL-IS is crucial to prevent spectral overlap or cross-talk in the mass spectrometer. wuxiapptec.comacanthusresearch.com A mass increase of at least three to four daltons is generally recommended to minimize interference between the analyte and the internal standard. uci.edu
Co-elution: Ideally, the SIL-IS should co-elute with the analyte during chromatography. lgcstandards.com This ensures that both compounds experience the same matrix effects at the same time, allowing for effective compensation. However, it has been observed that extensive deuteration can sometimes lead to slight shifts in retention time, which could potentially result in differential matrix effects. wuxiapptec.comcrimsonpublishers.com
Absence in Blank Matrix: The chosen internal standard should not be present endogenously in the biological matrix being analyzed. nih.gov
Impact on Accuracy and Precision in Research Assays
The primary advantage of using a SIL-IS like Famotidine-d4 is the significant improvement in the accuracy and precision of quantitative assays. crimsonpublishers.comscispace.com By compensating for variabilities throughout the analytical process, the SIL-IS ensures that the calculated concentration of the analyte is a true reflection of its concentration in the original sample. wuxiapptec.comscioninstruments.com
Research has consistently demonstrated that methods employing SIL-IS exhibit lower variability and higher reproducibility compared to those using structural analogues or external standards. scispace.comresearchgate.net For instance, studies have shown that the use of a SIL-IS can lead to a significant reduction in the coefficient of variation (%CV) for quality control samples, a key indicator of assay precision. scispace.com The accuracy of the assay is also enhanced, as the SIL-IS helps to correct for systematic errors that can occur during sample preparation and analysis. biopharmaservices.comscispace.com
Managing Internal Standard Response Variability in Bioanalytical Runs
While SIL-IS are designed to be stable, variations in the internal standard response can still occur during a bioanalytical run. This variability can be an indicator of underlying issues with the assay, such as problems with sample processing, instrument performance, or matrix effects. biopharmaservices.com Therefore, it is crucial to monitor the IS response across all samples in a run. nih.gov
Regulatory bodies and industry best practices recommend establishing acceptance criteria for IS response variability. Typically, the IS response in unknown samples is compared to the average IS response in the calibration standards and quality control samples. wuxiapptec.com Significant deviations may necessitate reanalysis of the affected samples. A thorough investigation into the root cause of the variability is often warranted to ensure the integrity of the data. nih.gov Strategies to minimize IS response variation include optimizing the sample extraction process to remove interfering matrix components and ensuring consistent instrument performance.
Applications in Method Development and Validation for Famotidine (B1672045) Analysis in Research Matrices (e.g., rat plasma)
Famotidine-d4 has been successfully employed as an internal standard in the development and validation of LC-MS/MS methods for the quantification of famotidine in various biological matrices, including rat plasma. nih.gov These methods are essential for preclinical pharmacokinetic studies.
In a typical method, a protein precipitation extraction is used to isolate famotidine and Famotidine-d4 from the rat plasma. nih.gov The separation is then achieved using a C18 column with a gradient elution. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify both famotidine and its deuterated internal standard. nih.gov
The validation of such methods is performed according to regulatory guidelines and typically includes the assessment of specificity, linearity, accuracy, precision, recovery, and matrix effect. nih.govijpsr.com The use of Famotidine-d4 is instrumental in achieving the stringent acceptance criteria for these validation parameters.
Table 1: Example of LC-MS/MS Method Parameters for Famotidine Analysis in Rat Plasma Using Famotidine-d4 as an Internal Standard
| Parameter | Details |
| Analyte | Famotidine |
| Internal Standard | Famotidine-d4 |
| Biological Matrix | Rat Plasma |
| Extraction Method | Protein Precipitation with Methanol (B129727) |
| Chromatographic Column | C18 |
| Mobile Phase | Gradient of Methanol and Water with 0.1% Formic Acid |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Famotidine Transition | m/z 338.1 → 189.1 |
| Famotidine-d4 Transition | m/z 342.1 → 190 |
This table presents a generalized example based on published research. nih.gov Specific parameters may vary between different laboratories and studies.
Table 2: Representative Validation Results for a Famotidine Assay in Rat Plasma
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (r²) | > 0.99 | 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Extraction Recovery | Consistent and reproducible | > 80% |
| Matrix Effect | Within acceptable limits | Minimal |
This table provides illustrative data based on typical findings in bioanalytical method validation reports. nih.govijpsr.comfudan.edu.cn
Mechanistic and Theoretical Research Perspectives on Famotidine D4
Investigation of Deuterium (B1214612) Isotope Effects on Molecular Interactions and Biochemical Processes
The replacement of protium (B1232500) (¹H) with deuterium (²H or D) in a molecule like Famotidine (B1672045) introduces a primary mechanistic alteration known as the kinetic isotope effect (KIE). researchgate.net Deuterium forms a more stable and stronger bond with carbon compared to protium. google.com This increased bond strength means that more energy is required to break a C-D bond than a C-H bond, which can lead to a slowing of metabolic reactions where this bond cleavage is the rate-determining step. researchgate.net This principle is often exploited by medicinal chemists to intentionally slow the cytochrome P450 metabolism of drug candidates. researchgate.net Famotidine itself is known to be metabolized in part by the cytochrome P450 system, specifically CYP1A2. nih.gov
Beyond metabolic pathways, deuterium substitution can influence non-covalent interactions, particularly hydrogen bonding, which is critical for drug-receptor binding. This is sometimes referred to as the Ubbelohde effect, where the substitution of hydrogen with deuterium in a hydrogen bond can alter the bond length and strength, potentially modulating the affinity of a ligand for its receptor. mdpi-res.com
In the specific case of Famotidine, research has been conducted to understand how deuteration impacts its interaction with the histamine (B1213489) H2 receptor. A significant study combined density functional theory (DFT) calculations with an implicit quantization of acidic N-H and O-H bonds to evaluate the effect of deuteration on the binding of various ligands to this receptor. researchgate.net The findings revealed that while deuteration significantly altered the binding affinity for agonists like 4-methylhistamine (B1206604) (increased affinity) and 2-methylhistamine (B1210631) (reduced affinity), it left the binding affinity for antagonists, including Famotidine and cimetidine, unchanged. researchgate.net This suggests that for Famotidine, the specific hydrogen bonds involved in its antagonist binding at the H2 receptor are not sensitive to the strengthening effect of deuterium substitution in the same way as those for agonists. researchgate.net
Table 1: Effect of Deuteration on Ligand Binding Affinity to Histamine H2 Receptor
| Compound | Class | Effect of Deuteration on Binding Affinity | Reference |
| 4-methylhistamine | Agonist | Significantly Increased | researchgate.net |
| 2-methylhistamine | Agonist | Significantly Reduced | researchgate.net |
| Famotidine | Antagonist | Unchanged | researchgate.net |
| Cimetidine | Antagonist | Unchanged | researchgate.net |
This differential effect highlights the nuanced nature of deuterium isotope effects, where the impact is highly dependent on the specific molecular context and the nature of the biological interaction.
Computational Chemistry and Molecular Modeling Approaches for Deuterium Substitution Effects
Computational chemistry provides powerful tools to dissect the subtle energetic changes that arise from isotopic substitution. These methods allow researchers to model effects that can be difficult to isolate experimentally. For studying deuterium isotope effects, a combination of quantum mechanics and molecular simulation is often employed.
Intrinsic Isotope Exchange Effect : This relates to the change in the molecule's zero-point vibrational energy when an acidic proton is replaced by a deuteron. researchgate.netmdpi.com It is the dominant contributor to the change in acidity. researchgate.net
Medium Isotope Effect : This accounts for the differences in solute-solvent interactions when the solvent is changed from H₂O to D₂O. researchgate.netmdpi.com It is considered a result of replacing H₂O with D₂O in the hydrogen-bonding complexes between the solute and solvent. researchgate.net
Table 2: Theoretical Models for Computing Deuterium Isotope Effects on Acidity
| Model Component | Description | Primary Contribution | Reference |
| Intrinsic Effect (Model 1) | Includes only the isotope exchange on the acid itself by replacing the titratable proton with a deuteron. | Difference in zero-point energy between the two isotopologues (R-H vs. R-D). | researchgate.netmdpi.com |
| Medium Effect (Model 2) | Considers the free energy change from replacing the H₂O solvent with D₂O in solute-solvent hydrogen-bonding complexes. | Isotope effects within the anion-water and acid-water complexes. | researchgate.netmdpi.com |
Theoretical Implications of Isotopic Labeling for Drug Discovery and Development Research
The strategic use of isotopic labeling, particularly with stable isotopes like deuterium, has become an important strategy in modern drug discovery and development. nih.goveuropa.eu The use of deuterated compounds, such as Famotidine-d4, has several theoretical and practical implications for the research process.
The primary implication is the potential to create "heavy drugs" with improved pharmacokinetic profiles. europa.eu By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolic breakdown can be slowed due to the kinetic isotope effect. researchgate.netgoogle.com This can lead to several potential advantages for a new chemical entity:
Increased Half-Life : A slower metabolism can increase the drug's persistence in the body. google.com
Improved Systemic Exposure : Reduced first-pass metabolism can lead to higher and more consistent drug concentrations in the bloodstream. researchgate.netgoogle.com
Reduced Formation of Toxic Metabolites : If a toxic metabolite is formed via the cleavage of a C-H bond, deuteration at that site can reduce its formation. google.com
While the effects of deuteration on metabolism can be significant, they are not always predictable and are highly dependent on the specific position of the deuterium substitution. google.com Experimentation is required to confirm the outcome. researchgate.net
Furthermore, isotopically labeled compounds like Famotidine-d4 are indispensable tools in absorption, distribution, metabolism, and excretion (ADME) studies. nih.goveuropa.eu When used in conjunction with detection techniques like mass spectrometry, they serve as ideal internal standards for quantifying drug and metabolite levels in biological samples, helping to overcome issues of ion suppression and improving analytical accuracy. nih.gov This aids in building a comprehensive understanding of a drug's fate in a biological system, which is a critical component of preclinical and clinical development. europa.eu The development of deuterated drugs is now seen as a viable, low-risk approach to potentially enhance the properties of existing medicines. researchgate.netresearchgate.net
Table 3: Theoretical Comparison of Standard vs. Deuterated Compounds in Drug Development
| Property | Standard Compound (Protium) | Deuterated Compound (Deuterium) | Rationale / Implication | Reference |
| Metabolic Stability | Susceptible to metabolism at C-H bonds. | Increased stability at C-D bonds. | Deuterium Kinetic Isotope Effect (KIE) slows bond cleavage. | researchgate.netgoogle.com |
| Pharmacokinetics | Standard half-life and clearance. | Potentially longer half-life, reduced clearance. | Slower metabolism leads to longer residence time in the body. | google.com |
| Receptor Binding | Standard binding affinity. | May be altered (increased, decreased, or unchanged). | Ubbelohde effect on hydrogen bonding; dependent on specific interaction. | mdpi-res.comresearchgate.net |
| Utility in ADME Studies | Acts as the analyte. | Serves as an ideal internal standard for mass spectrometry. | Allows for accurate quantification and metabolic fate studies. | nih.gov |
Future Directions and Emerging Research Avenues for Deuterated Famotidine Analogs
Integration of Famotidine-d4 in Multi-Omics Research Methodologies
The use of deuterated analogs like Famotidine-d4 is becoming increasingly valuable in the field of multi-omics, which integrates data from various "-omics" disciplines such as genomics, proteomics, and metabolomics to provide a comprehensive understanding of biological systems. The stable isotope label in Famotidine-d4 serves as a powerful tool for tracing the molecule and its metabolites through complex biological pathways, offering insights that are not achievable with its non-deuterated counterpart alone.
In metabolomics , Famotidine-d4 can be used as an internal standard for highly accurate quantification of the parent drug and its metabolites in biological samples. musechem.comnih.gov This is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.commetsol.com By using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can differentiate between the deuterated and non-deuterated forms, allowing for precise tracking of the drug's metabolic fate. scitechnol.comnih.gov This approach helps in identifying novel metabolites and understanding the intricacies of metabolic networks. nih.gov
In proteomics , stable isotope labeling techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), are used to study protein expression and dynamics. silantes.comnih.gov While not a direct application for Famotidine-d4, the principles of using stable isotopes to create mass shifts for analytical differentiation are the same. The insights gained from studying how Famotidine (B1672045) affects protein expression, particularly the enzymes involved in its metabolism, can be enhanced by the quantitative accuracy that deuterated standards provide. For instance, by quantifying the levels of metabolizing enzymes in response to the drug, researchers can better understand potential drug-drug interactions and individual variability in drug response.
The integration of data from these different omics fields, facilitated by the use of stable isotope-labeled compounds like Famotidine-d4, can lead to a more holistic view of the drug's mechanism of action and its effects on the body. This systems-level understanding is a key goal of modern pharmaceutical research.
Development of Novel Isotopic Labeling Strategies for Famotidine and Related Compounds
The synthesis of isotopically labeled compounds is a critical aspect of their application in research. For a molecule like famotidine, which has a relatively complex structure, developing efficient and site-specific labeling strategies is an ongoing area of research. lgcstandards.comnih.gov
One of the primary goals is to develop synthetic routes that are both efficient and cost-effective. A recently reported 10-step synthesis for ¹³C-labeled famotidine highlights the complexity involved. lgcstandards.com Future research will likely focus on optimizing such multi-step syntheses to improve yields and reduce costs. This could involve exploring new catalytic methods or solvent-free synthesis techniques. tandfonline.com
Another key area is the development of methods for site-selective labeling . The ability to place a deuterium (B1214612) or other isotopic label at a specific position in the molecule is crucial for mechanistic studies. nih.govclockss.org For example, placing a deuterium at a site of metabolic oxidation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. symeres.cominformaticsjournals.co.in Studying this effect can help to identify the specific sites on the molecule that are most susceptible to metabolism and can inform the design of new drugs with improved pharmacokinetic properties. nih.govnih.gov
Furthermore, the development of late-stage functionalization techniques is a promising avenue. musechem.com These methods aim to introduce the isotopic label in the final steps of the synthesis, which can be more efficient than carrying the label through a long synthetic sequence. Research into novel catalysts, such as those based on iridium or ruthenium, is advancing the possibilities for late-stage hydrogen isotope exchange. musechem.com
The table below summarizes some of the key considerations and future directions in the synthesis of isotopically labeled famotidine.
| Research Area | Key Objectives | Potential Impact |
| Synthesis Optimization | Improve reaction yields, reduce the number of steps, lower costs. | Make labeled compounds more accessible for research. |
| Site-Selective Labeling | Introduce isotopes at specific atomic positions. | Enable detailed mechanistic studies of metabolism and drug action. |
| Late-Stage Functionalization | Incorporate isotopes in the final stages of synthesis. | Increase efficiency and flexibility of labeling strategies. |
| Novel Catalysis | Develop new catalysts for isotopic exchange reactions. | Expand the toolkit for creating novel labeled compounds. |
Broader Scientific Contributions of Stable Isotope Applications in Pharmaceutical Research and Development
The use of stable isotope-labeled compounds, exemplified by Famotidine-d4, has made significant contributions to pharmaceutical research and development, and this impact is expected to continue to grow. musechem.commetsol.comadesisinc.com
One of the most significant contributions is in the area of drug metabolism and pharmacokinetics (DMPK) . symeres.com Stable isotopes are instrumental in elucidating metabolic pathways, identifying metabolites, and quantifying drug exposure in the body. scitechnol.comacs.org This information is fundamental to understanding a drug's efficacy and safety profile. adesisinc.com The use of deuterated compounds can lead to drugs with improved metabolic stability, potentially resulting in a longer half-life and reduced dosing frequency. nih.govinformaticsjournals.co.in
Stable isotopes also play a crucial role in clinical trials . They can be used in "microdosing" studies to investigate the pharmacokinetics of a new drug in humans at very low, non-pharmacologically active doses. metsol.com This approach can provide valuable early data while minimizing risks to study participants. Furthermore, co-administering a labeled and unlabeled version of a drug can reduce the variability in pharmacokinetic studies, thereby decreasing the number of subjects required. nih.gov
Beyond DMPK, stable isotope labeling is a cornerstone of quantitative bioanalysis . Labeled compounds serve as ideal internal standards in mass spectrometry-based assays, enabling highly accurate and precise quantification of drugs and their metabolites in complex biological matrices like blood and urine. musechem.comnih.gov
The broader applications of stable isotopes in pharmaceutical research are summarized in the following table:
| Application Area | Contribution of Stable Isotopes |
| Drug Metabolism | Elucidation of metabolic pathways and identification of metabolites. scitechnol.com |
| Pharmacokinetics | Accurate measurement of drug absorption, distribution, and elimination. metsol.com |
| Drug Design | Creation of deuterated drugs with improved metabolic profiles. nih.gov |
| Clinical Trials | Use in microdosing and reducing inter-subject variability. metsol.comnih.gov |
| Quantitative Bioanalysis | Serve as internal standards for accurate quantification. musechem.com |
| Mechanistic Studies | Probing enzyme mechanisms through the kinetic isotope effect. symeres.com |
Q & A
Q. How is Famotidine-d4 utilized as an internal standard in quantitative mass spectrometry (MS) methods?
Famotidine-d4, a deuterated isotopologue, is used to correct for matrix effects and ionization variability in MS. Methodologically, researchers should:
- Spike Famotidine-d4 into samples at a consistent concentration before extraction to account for analyte loss during sample preparation .
- Validate the internal standard’s stability under experimental conditions (e.g., pH, temperature) using recovery experiments .
- Ensure the deuterium label does not co-elute with unlabeled Famotidine or matrix interferents via chromatographic optimization (e.g., UPLC with gradient elution) .
Q. What methodological considerations are critical when designing calibration curves with Famotidine-d4?
- Use a linear dynamic range covering expected analyte concentrations in biological matrices (e.g., plasma, tissue homogenates).
- Include blank matrices to assess background interference and specificity .
- Perform intra- and inter-day precision studies (CV <15%) to validate reproducibility, referencing guidelines from Pharmaceutical Research Instructions .
Advanced Research Questions
Q. How can isotopic interference from endogenous compounds affect Famotidine-d4’s accuracy in complex matrices, and how is this mitigated?
- Challenge : Endogenous deuterated metabolites or isobaric compounds may overlap with Famotidine-d4’s MS signals.
- Solutions :
- Employ high-resolution mass spectrometry (HRMS) to resolve mass defects (e.g., Q-TOF instruments with <5 ppm mass accuracy) .
- Use tandem MS (MS/MS) with optimized collision energy to isolate unique fragmentation patterns .
- Validate selectivity via spike-and-recovery experiments in ≥6 independent matrix sources .
Q. What statistical approaches are recommended for resolving discrepancies in pharmacokinetic data when using Famotidine-d4?
- Data Contradictions : Variability in clearance rates or bioavailability across studies may arise from differences in internal standard calibration.
- Methodology :
- Apply mixed-effects modeling to account for inter-individual variability and assay noise .
- Cross-validate results with orthogonal techniques (e.g., stable isotope-labeled analogs of metabolites) .
- Report confidence intervals (95% CI) and effect sizes to contextualize clinical relevance, adhering to CONSORT guidelines for transparency .
Q. How do researchers validate the stability of Famotidine-d4 under extreme experimental conditions (e.g., long-term storage, enzymatic digestion)?
- Protocol :
- Conduct forced degradation studies (e.g., exposure to light, heat, or proteolytic enzymes) and quantify degradation products via LC-HRMS .
- Compare degradation kinetics of Famotidine-d4 vs. unlabeled Famotidine to assess isotopic stability .
- Document raw data in standardized formats (e.g., mzML for MS data) to ensure reproducibility, per FAIR data principles .
Methodological Frameworks
- Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypotheses involving Famotidine-d4, particularly in translational studies .
- Data Reporting : Follow Journal of Educational Studies and Multidisciplinary Approaches guidelines for separating raw data (appendices) and processed results (main text) to enhance clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
